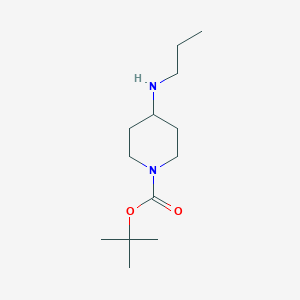
Tert-butyl 4-(propylamino)piperidine-1-carboxylate
説明
Tert-butyl 4-(propylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine structures are commonly found in various biologically active compounds and pharmaceuticals. The tert-butyl group attached to the piperidine nitrogen atom is a common protecting group used in synthetic chemistry to shield the nitrogen from unwanted reactions during the synthesis of complex molecules.
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves the use of starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, which can be further modified to introduce various substituents at different positions on the piperidine ring. For example, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions from commercially available piperidin-4-ylmethanol . Similarly, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively .
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, which revealed a sterically congested piperazine derivative with a second nitrogen atom on the N-tert-butyl piperazine substructure . The XRD studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed that it crystallized in the monoclinic crystal system with specific unit cell parameters .
Chemical Reactions Analysis
Tert-butyl piperidine-1-carboxylate derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by alkylation afforded tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involved a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, highlighting the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their spectroscopic data and thermal behavior. The compounds are typically characterized using FTIR, 1H and 13C NMR spectroscopy, and elemental analysis to determine their functional groups and molecular structure . The thermal properties can be studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into their stability and decomposition patterns. The biological evaluation of these compounds, such as their antibacterial and anthelmintic activities, is also an important aspect of their chemical properties analysis .
科学的研究の応用
Synthesis and Industrial Application
Tert-butyl 4-(propylamino)piperidine-1-carboxylate plays a role in the synthesis of complex pharmaceutical compounds. For instance, its derivatives are integral in the synthetic routes of vandetanib, a therapeutic agent used in the treatment of certain types of cancer. By undergoing various chemical transformations, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, it contributes to yielding compounds with higher commercial value and favorable manufacturing outcomes (Mi, 2015).
Role in Asymmetric Synthesis
This compound is also pivotal in the synthesis of chiral N-heterocycles, showcasing the significance of chiral sulfinamides in stereoselective synthesis. It's notably utilized in tert-butanesulfinamide mediated asymmetric synthesis, which is a method offering access to a wide array of structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are fundamental in the composition of many natural products and therapeutics (Philip et al., 2020).
Environmental and Safety Considerations
While the focus of the query is on tert-butyl 4-(propylamino)piperidine-1-carboxylate, it's important to highlight that its structural relatives, like tert-butyl compounds, are extensively used in various applications, including as antioxidants in industrial and commercial products. These applications underline the utility and versatility of tert-butyl derivatives in enhancing product shelf life and performance. However, studies also caution about the environmental persistence and potential toxic effects of some tert-butyl compounds, calling for further research into safer and more sustainable alternatives (Liu & Mabury, 2020).
Bioactive Compound Synthesis
Moreover, derivatives containing tert-butyl groups have been synthesized and identified for their biological activities, including antioxidant, anticancer, antimicrobial, and antibacterial properties. This reflects the potential of tert-butyl 4-(propylamino)piperidine-1-carboxylate derivatives in contributing to the development of new chemical entities with significant therapeutic benefits (Dembitsky, 2006).
Safety And Hazards
The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
tert-butyl 4-(propylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLLZTXAVHLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625751 | |
| Record name | tert-Butyl 4-(propylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(propylamino)piperidine-1-carboxylate | |
CAS RN |
301225-58-1 | |
| Record name | tert-Butyl 4-(propylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


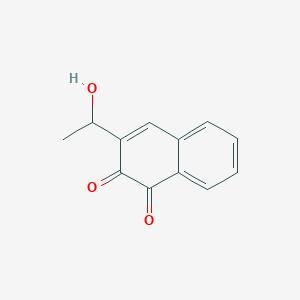

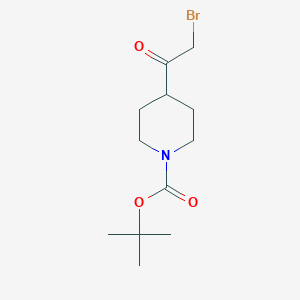
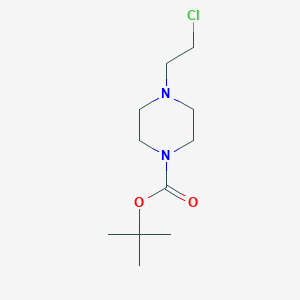
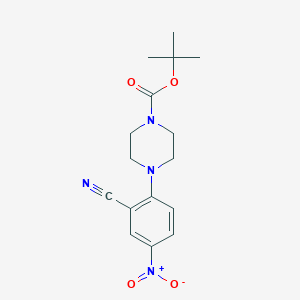


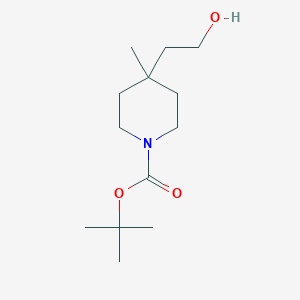

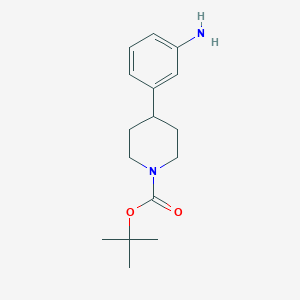
![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)

